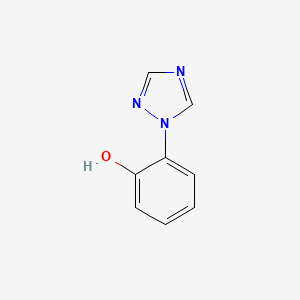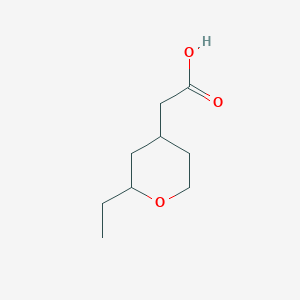
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid (DMXAA) is a synthetic compound that has been extensively studied for its anti-tumor and anti-angiogenic properties. DMXAA was first discovered in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies and clinical trials, and its potential as a cancer treatment has been widely recognized.
Wirkmechanismus
The exact mechanism of action of 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid is not fully understood, but it is believed to involve the activation of the innate immune system. 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer. 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid also appears to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-angiogenic properties, 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation. 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has also been shown to induce the production of reactive oxygen species (ROS), which are involved in the regulation of cell signaling and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid as a research tool is its specificity for tumor cells. 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it an attractive candidate for cancer therapy. However, 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has also been shown to have some limitations in lab experiments. It can be difficult to obtain pure 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid, and the synthesis process can be time-consuming and expensive. Additionally, 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to have some toxicity in animal studies, which could limit its use in humans.
Zukünftige Richtungen
Despite its limitations, 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid continues to be the subject of extensive research, and its potential as a cancer therapy is still being explored. Some future directions for 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid research could include: further exploration of its mechanism of action, development of more efficient synthesis methods, investigation of its potential use in combination with other cancer therapies, and clinical trials to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has been extensively studied for its anti-tumor and anti-angiogenic properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a number of different cancer cell lines, including lung, breast, colon, and prostate cancer. 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-8(10(13)14)7(2)12(6)9-3-4-15-11-9/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXSEAJTSGDEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
1340090-08-5 | |
| Record name | 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




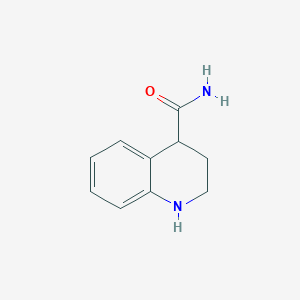

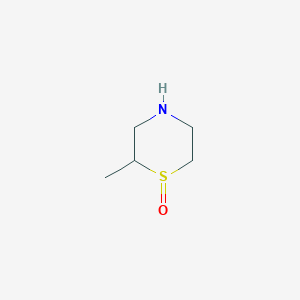

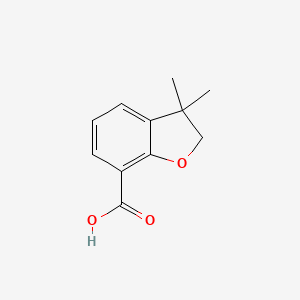

![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)
